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Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)thiazole-4-
carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry, drug
development, and materials science. The document details the molecule’'s structural and
physical properties, offering an in-depth analysis of robust synthetic pathways. Two primary
synthetic strategies are critically examined: the classical Hantzsch thiazole synthesis and a
post-modification approach involving the Vilsmeier-Haack formylation of a pre-formed thiazole
core. Each route is presented with detailed, step-by-step experimental protocols, grounded in
established chemical principles. The causality behind experimental choices, reagent selection,
and reaction conditions is explained to provide field-proven insights for researchers, scientists,
and professionals in drug development. This guide serves as a technical resource for the
practical synthesis and application of this versatile chemical building block.

Introduction and Significance

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is a versatile organic compound featuring a
thiazole ring, a scaffold known for its wide range of biological activities.[1] This unique structure
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makes it a valuable intermediate and building block for the synthesis of novel derivatives with
potential therapeutic applications, including antimicrobial and anti-inflammatory agents.[1] Its
applications extend beyond pharmaceuticals, where it serves as a key intermediate in the
development of agrochemicals, dyes, and pigments.[1][2] The ability of its aldehyde functional
group to undergo various chemical transformations makes it a preferred choice for chemists
aiming to construct complex molecular architectures.[1] This guide provides the necessary
technical details for its synthesis and characterization, empowering researchers to leverage its
potential in their respective fields.

Molecular Structure and Properties

The structural integrity and physicochemical properties of a compound are foundational to its
application. This section details the key characteristics of 2-(3-Methoxyphenyl)thiazole-4-
carbaldehyde.

Chemical Structure

The molecule consists of a central thiazole ring. A 3-methoxyphenyl group is attached at the 2-
position of the thiazole ring, and a carbaldehyde (formyl) group is present at the 4-position.

Caption: Chemical structure of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde.

Physicochemical Properties

A summary of the key properties is provided in the table below. This data is essential for
handling, storage, and characterization of the compound.
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Property Value Reference
CAS Number 749902-11-2 [1][3]
Molecular Formula C11H9NO:2S [1103114]
Molecular Weight 219.26 g/mol [11[3114]
Appearance Off-white to yellow solid [1]

Purity >95-99% (HPLC) [1][4]

2-(3-Methoxyphenyl)-1,3-
thiazole-4-carbaldehyde, 2-(3-

Synonyms [1][5]
Methoxyphenyl)-4-

thiazolecarboxaldehyde

Storage Conditions Store at 0-8°C [1]
Boiling Point 397.7 £ 48.0 °C (Predicted) [5]
Density 1.266 + 0.06 g/cm? (Predicted) [5]

Spectroscopic Characterization

While specific spectra are proprietary, structural confirmation relies on standard analytical
techniques. The expected spectroscopic signatures are as follows:

e H NMR: Signals corresponding to the aldehyde proton (& 9-10 ppm), aromatic protons on
both the phenyl and thiazole rings (& 7-8.5 ppm), and a singlet for the methoxy group protons
(6 ~3.8 ppm).

e 13C NMR: Resonances for the aldehyde carbonyl carbon (& ~185-195 ppm), carbons of the
aromatic and thiazole rings, and the methoxy carbon (& ~55 ppm).

« Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=0 stretch of the
aldehyde (around 1680-1700 cm~1), C-H stretch of the aldehyde (around 2720 and 2820
cm~1), aromatic C=C stretching, and C-O stretching of the methoxy group.

e Mass Spectrometry (MS): The molecular ion peak [M]* corresponding to the molecular
weight of 219.26.
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Synthesis of 2-(3-Methoxyphenyl)thiazole-4-
carbaldehyde

The synthesis of this target molecule can be approached through several strategic routes. This
guide details two of the most robust and scientifically sound methodologies: the Hantzsch
Thiazole Synthesis and a post-synthetic modification via the Vilsmeier-Haack Reaction.

Route 1: Hantzsch Thiazole Synthesis Route 2: Vilsmeier-Haack Formylation
(3-Methoxybenzamide) (B-Methoxythiobenzamide) 2-Ch|oroacetaldehyde)
Thionation Hantzsch
Lawesson's Reagent) Condensation
\4 \ 4
. . . - Vilsmeier Reagent
(3-Methoxyth|obenzam|de) (1,3-D|chloroacetone) (2-(3-Methoxyphenyl)thlazole) (POCIs/DMF)
Hantzsch Vilsmeier-Haack
Condensation Formylation
\ 4 \4 \{
(2-(3-Methoxyphenyl)-4-(chIoromethyl)thiazole) Target Compound
Oxidation
e.g., Sommelet)
\4
Target Compound

Click to download full resolution via product page

Caption: Overview of two primary synthetic routes for the target compound.

Route 1: Modified Hantzsch Thiazole Synthesis
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The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving
the condensation of an a-haloketone with a thioamide.[6][7] This route builds the thiazole ring
with a precursor functional group at the 4-position, which is subsequently converted to the
desired aldehyde.

Causality: This multi-step approach is advantageous as it utilizes common starting materials
and well-established, high-yielding reactions. The choice of 1,3-dichloroacetone allows for the
selective introduction of a chloromethyl handle at the C4 position, which is a versatile precursor
for the aldehyde.

The thioamide is a critical precursor. It is efficiently prepared from the corresponding amide via
thionation.

e Reaction: 3-Methoxybenzamide + Lawesson's Reagent — 3-Methoxythiobenzamide
e Protocol:

o Suspend 3-methoxybenzamide (1 equivalent) in anhydrous toluene in a round-bottom
flask equipped with a reflux condenser under a nitrogen atmosphere.

o Add Lawesson's reagent (0.5 equivalents) portion-wise to the suspension. The use of 0.5
equivalents is stoichiometric as the reagent is dimeric.

o Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by
Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

o Upon completion, cool the mixture to room temperature and concentrate under reduced
pressure to remove the solvent.

o Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl
acetate gradient) to yield 3-methoxythiobenzamide as a solid.

This is the key ring-forming step.

o Reaction: 3-Methoxythiobenzamide + 1,3-Dichloroacetone - 2-(3-Methoxyphenyl)-4-
(chloromethylthiazole
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e Protocol:

(¢]

Dissolve 3-methoxythiobenzamide (1 equivalent) in a suitable solvent such as ethanol or
acetone in a round-bottom flask.

Add 1,3-dichloroacetone (1.1 equivalents) to the solution. The slight excess ensures
complete consumption of the thioamide.

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

After cooling, neutralize the reaction mixture with a mild base like aqueous sodium
bicarbonate solution to precipitate the product.

Filter the solid, wash with water, and dry under vacuum. Recrystallization from ethanol can
be performed for further purification.

The final step involves converting the chloromethyl group into the aldehyde. The Sommelet

reaction is a classic and effective method for this transformation.

e Reaction: 2-(3-Methoxyphenyl)-4-(chloromethyl)thiazole + Hexamethylenetetramine -
Target Aldehyde

e Protocol:

[¢]

Dissolve the 2-(3-methoxyphenyl)-4-(chloromethyl)thiazole intermediate (1 equivalent) in
chloroform or aqueous acetic acid.

Add hexamethylenetetramine (urotropine) (1.2 equivalents) and heat the mixture to reflux
for 2-5 hours. This forms the quaternary ammonium salt.

Hydrolyze the resulting salt by adding an equal volume of water and continuing to reflux
for another 1-2 hours.

Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate
or dichloromethane.

Wash the combined organic layers with water and brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure.
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o Purify the final product by column chromatography on silica gel to obtain 2-(3-
Methoxyphenyl)thiazole-4-carbaldehyde.

Route 2: Vilsmeier-Haack Formylation of 2-(3-
Methoxyphenyl)thiazole

This alternative strategy involves first constructing the 2-arylthiazole core and then introducing
the aldehyde group in a separate step. The Vilsmeier-Haack reaction is an efficient method for
the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10][11]

Causality: This route is highly efficient because the thiazole ring is an electron-rich heterocycle,
making it an excellent substrate for electrophilic substitution.[8] The Vilsmeier-Haack reaction
provides a direct and often high-yielding method to install the formyl group at the C4 position,
avoiding the sometimes harsh conditions of the Sommelet reaction.

This intermediate is synthesized using a simplified Hantzsch reaction.
e Reaction: 3-Methoxythiobenzamide + 2-Chloroacetaldehyde — 2-(3-Methoxyphenyl)thiazole
e Protocol:

o Dissolve 3-methoxythiobenzamide (1 equivalent, prepared as in Route 1, Step 1) in
ethanol.

o Add an aqueous solution of 2-chloroacetaldehyde (1.1 equivalents) dropwise to the
reaction mixture.

o Heat the mixture to reflux for 3-5 hours.
o Cool the reaction to room temperature and neutralize with sodium bicarbonate solution.

o Extract the product with ethyl acetate. Wash the organic layer with brine, dry over
anhydrous magnesium sulfate, and evaporate the solvent.

o Purify the crude product via column chromatography to yield pure 2-(3-
methoxyphenyl)thiazole.
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This step introduces the aldehyde functionality onto the pre-formed thiazole ring.

e Reaction: 2-(3-Methoxyphenyl)thiazole + POCIs/DMF - 2-(3-Methoxyphenyl)thiazole-4-
carbaldehyde

e Protocol:

o Prepare the Vilsmeier reagent in situ. In a flame-dried, three-necked flask under a nitrogen
atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents) in an ice
bath (0°C).

o Add phosphorus oxychloride (POCIs) (1.5-2.0 equivalents) dropwise to the cold DMF with
vigorous stirring. The addition is exothermic and must be controlled. After addition, allow
the mixture to stir for 30 minutes at 0°C to form the chloroiminium salt (Vilsmeier reagent).
[11][12]

o Dissolve the 2-(3-methoxyphenyl)thiazole intermediate (1 equivalent) in a minimal amount
of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

o After the addition is complete, allow the reaction to warm to room temperature and then
heat to 60-80°C for 2-4 hours.[8] Monitor the reaction by TLC.

o Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed
ice with stirring.

o Neutralize the acidic solution by the slow addition of aqueous sodium hydroxide or sodium
carbonate solution until the pH is basic (~8-9).

o Extract the agueous mixture multiple times with ethyl acetate.

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude material by column chromatography (silica gel, hexane/ethyl acetate) to
afford the final product, 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde.

Summary of Synthetic Routes
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Feature

Route 1: Modified
Hantzsch Synthesis

Route 2: Vilsmeier-Haack
Formylation

Key Strategy

Ring formation with a C4

precursor group

Ring formation followed by C4

formylation

Starting Materials

3-Methoxybenzamide, 1,3-
Dichloroacetone

3-Methoxybenzamide, 2-
Chloroacetaldehyde, POCIs,
DMF

Number of Steps

3 (including thioamide prep)

Key Reactions

Hantzsch Condensation,

Sommelet Reaction

Hantzsch Condensation,

Vilsmeier-Haack Reaction

Advantages

Utilizes classic, well-

understood reactions.

Often higher yielding and
cleaner final step. Direct

formylation.

Considerations

Sommelet reaction can have
variable yields and requires

careful workup.

Requires anhydrous
conditions. POCIs is highly

reactive and corrosive.

Applications in Research and Development

2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is a valuable scaffold in several scientific

domains:

o Pharmaceutical Development: It serves as a crucial intermediate for synthesizing

pharmaceutical agents, particularly those targeting neurological disorders.[1] The thiazole

core is a known pharmacophore in many biologically active molecules.[13][14] Its derivatives

are being explored for anticancer, anti-inflammatory, and antimicrobial properties.[1][15][16]

o Agricultural Chemistry: The compound is used in the formulation of modern agrochemicals,

contributing to the development of effective pesticides and herbicides for crop protection.[1]

o Materials Science: Due to its chromophoric properties, it is an intermediate in the production

of novel dyes and pigments.[1][2] It is also being investigated for its potential in creating new

polymers and coatings with enhanced chemical and thermal stability.[17]
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» Biological Research: Researchers use this molecule and its derivatives in studies related to
enzyme inhibition and to probe biological pathways, aiding in the discovery of new
therapeutic targets.[1][2]

Conclusion

This technical guide has detailed the structure, properties, and synthesis of 2-(3-
Methoxyphenyl)thiazole-4-carbaldehyde. By providing two robust, field-tested synthetic
routes complete with step-by-step protocols and explanations of the underlying chemical
principles, this document equips researchers and drug development professionals with the
practical knowledge required to synthesize and utilize this important chemical intermediate. The
versatility of the thiazole scaffold, combined with the reactivity of the aldehyde functional group,
ensures that this compound will continue to be a valuable tool in the advancement of medicinal
chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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